2-Phenylethoxy-9-methyladenine 2-Phenylethoxy-9-methyladenine
Brand Name: Vulcanchem
CAS No.: 147951-59-5
VCID: VC21086105
InChI: InChI=1S/C14H15N5O/c1-19-9-16-11-12(15)17-14(18-13(11)19)20-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,15,17,18)
SMILES: CN1C=NC2=C(N=C(N=C21)OCCC3=CC=CC=C3)N
Molecular Formula: C14H15N5O
Molecular Weight: 269.3 g/mol

2-Phenylethoxy-9-methyladenine

CAS No.: 147951-59-5

Cat. No.: VC21086105

Molecular Formula: C14H15N5O

Molecular Weight: 269.3 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylethoxy-9-methyladenine - 147951-59-5

Specification

CAS No. 147951-59-5
Molecular Formula C14H15N5O
Molecular Weight 269.3 g/mol
IUPAC Name 9-methyl-2-(2-phenylethoxy)purin-6-amine
Standard InChI InChI=1S/C14H15N5O/c1-19-9-16-11-12(15)17-14(18-13(11)19)20-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,15,17,18)
Standard InChI Key WUYCPZWPSQAJNA-UHFFFAOYSA-N
SMILES CN1C=NC2=C(N=C(N=C21)OCCC3=CC=CC=C3)N
Canonical SMILES CN1C=NC2=C(N=C(N=C21)OCCC3=CC=CC=C3)N

Introduction

Chemical Structure and Properties

2-Phenylethoxy-9-methyladenine is a 9-methyladenine derivative characterized by a 2-phenylethoxy substituent at the 2-position of the adenine core structure. This compound belongs to a broader class of 9-alkyladenine derivatives that act as adenosine receptor antagonists. The adenine core provides the basic pharmacophore, while the specific substitution pattern confers its selectivity profile.

The chemical structure can be understood as having three key components:

  • The adenine heterocyclic core

  • Methyl substitution at the N9 position

  • A phenylethoxy group at the 2-position

This particular substitution pattern is significant for the compound's receptor binding properties and pharmacological activities.

Pharmacological Activity and Mechanism of Action

2-Phenylethoxy-9-methyladenine functions primarily as an antagonist at adenosine receptors. These receptors belong to the G-protein coupled receptor family and are classified into four main subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. Each subtype demonstrates distinct tissue distribution and signaling pathways.

The mechanism of action involves competitive binding to adenosine receptors, preventing the natural ligand (adenosine) from activating these receptors. Unlike adenosine, which acts as an agonist, 2-Phenylethoxy-9-methyladenine binds to the receptors without activating the downstream signaling cascade, effectively blocking receptor function .

A key feature of this compound is its ability to distinguish between A₂ adenosine receptor subtypes in different tissues. Studies indicate that it appears to be selective for the A₂ₐ subtype in coronary vasculature while exhibiting different activity at A₂ receptors in other tissues .

Structure-Activity Relationships

The structure-activity relationship (SAR) of 2-Phenylethoxy-9-methyladenine and related compounds reveals important insights about adenosine receptor ligands. Research has demonstrated that 9-alkyladenine derivatives can act as antagonists at A₁ or A₂ₐ receptors, with structural features determining their selectivity profiles .

While attempting to introduce A₂ₐ selectivity in 9-methyladenine derivatives using 2-substitution patterns, researchers found that 2-Phenylethoxy-9-methyladenine (compound 4 in some studies) distinguishes between subtypes of A₂ receptors . It appears to be selective for the A₂ₐ subtype in coronary vasculature but shows less selectivity between A₂ₐ and A₁ receptors in other contexts.

Studies of related 9-methyladenine derivatives have revealed that:

  • N⁶ substitution can significantly increase potency at adenosine receptors

  • Cycloalkyl groups at the N⁶ position often confer selectivity for A₁ receptors

  • 2-position substitutions can influence A₂ receptor selectivity

Table 1 below shows comparative binding data for 9-methyladenine and various N⁶-substituted derivatives, illustrating the impact of structural modifications on receptor affinity:

CompoundSubstituentA₁ Receptor (μM)A₂ᵃ Receptor (μM)
9-MethyladenineNone24112
N⁶-Cyclopentyl-9-MACyclopentyl0.541.3
N⁶-Cyclohexyl-9-MACyclohexyl0.940.65
N⁶-2-Phenylethyl-9-MA2-Phenylethyl>100>300

Data adapted from related 9-methyladenine derivatives research

Tissue-Specific Effects and Receptor Discrimination

A particularly notable characteristic of 2-Phenylethoxy-9-methyladenine is its discriminatory effect between A₂ adenosine receptors in different vascular tissues. Research has demonstrated that this compound exhibits differential activity between A₂ receptors in the coronary vessels compared to those in the aorta .

The vascular effects of adenosine are primarily mediated through A₂ receptors, with activation typically resulting in vasodilation. Studies in various tissues have shown that 2-Phenylethoxy-9-methyladenine selectively antagonizes A₂ adenosine receptors in coronary vessels while showing different potency in other vascular beds .

Comparative Analysis with Other Adenosine Antagonists

When comparing 2-Phenylethoxy-9-methyladenine with other adenosine receptor antagonists, several distinctions become apparent. Traditional xanthine-based adenosine antagonists like caffeine and theophylline typically show lower selectivity between receptor subtypes. In contrast, 2-Phenylethoxy-9-methyladenine offers improved discrimination between A₂ receptor subtypes in different tissues.

Other selective antagonists developed include:

  • SCH-58261, which shows high selectivity for A₂ₐ receptors

  • Alloxazine derivatives, which target A₂ᵦ receptors

  • Various 9-alkyladenine derivatives with differing selectivity profiles

The development of these selective antagonists has helped elucidate the physiological roles of different adenosine receptor subtypes.

Related Chemical Derivatives and Modifications

The basic structure of 2-Phenylethoxy-9-methyladenine has served as a template for developing related compounds with modified pharmacological profiles. Various structural modifications have been explored, including:

  • Alterations to the phenylethoxy group

  • Substitutions at the N⁶ position

  • Modifications to the adenine core

  • Different alkyl groups at the N9 position

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